4-(2-Iodobenzoyl)quinoline; 97%
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Overview
Description
Synthesis Analysis
Quinoline synthesis involves various methods such as the Friedländer Synthesis, which involves heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method highlighted in recent research is the 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Scientific Research Applications
Biologically Active Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids have been extensively studied due to their potential in antimalarial and anticancer drug development. These compounds, including their modified analogs, possess a broad spectrum of bioactivities. Over the years, research has identified over 200 molecules with activities ranging from antitumor, antibacterial, antifungal, antiparasitic, anti-inflammatory, to antioxidant effects. This extensive range of bioactivities suggests that derivatives like 4-(2-Iodobenzoyl)quinoline may also offer a wide range of scientific applications, particularly in the synthesis of biologically active compounds (Shang et al., 2018).
Green Chemistry in Quinoline Synthesis
The synthesis of quinoline scaffolds has seen a shift towards green chemistry approaches, aiming to reduce the use of hazardous chemicals and conditions. This perspective underscores the environmental and health considerations in the development of quinoline derivatives, including 4-(2-Iodobenzoyl)quinoline. The focus is on creating non-toxic, environmentally friendly methods that could potentially streamline the production of quinoline derivatives for various scientific applications (Nainwal et al., 2019).
Anticancer Activity and Molecular Targets
Quinoline derivatives have been explored for their anticancer properties, with studies highlighting various molecular mechanisms through which these compounds exert their effects. The synthesis of hybrid molecules, combining quinoline with other bioactive moieties, has emerged as a strategy to enhance therapeutic potential and address drug resistance. These efforts indicate the role of quinoline derivatives in the ongoing search for novel anticancer agents, which could include applications of 4-(2-Iodobenzoyl)quinoline in cancer research (Salahuddin et al., 2023).
Quinoline as Corrosion Inhibitors
Beyond biomedical applications, quinoline derivatives have also been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metal surfaces through high electron density and coordination bonding highlights the versatility of quinoline derivatives in industrial applications, possibly extending to 4-(2-Iodobenzoyl)quinoline (Verma et al., 2020).
Agrochemical Potential
The role of quinoline derivatives in agriculture has gained attention due to their broad spectrum of biological activities. The search for new agrochemicals has led to the exploration of quinoline-based compounds for their potential in enhancing crop protection and yield, underlining the significance of these derivatives in addressing global food security challenges (Utreja et al., 2022).
Future Directions
properties
IUPAC Name |
(2-iodophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCKOMYTTUTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodobenzoyl)quinoline |
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